2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a tert-butyl group and at position 5 with an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. Though direct synthesis data for this compound are unavailable, analogous pyrazolopyrimidines are synthesized via cyclocondensation of cyano esters with hydrazine derivatives (e.g., ) or palladium-catalyzed cross-coupling reactions (e.g., ) .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-21(2,3)26-19-15(11-24-26)20(28)25(13-23-19)12-18(27)22-9-8-14-6-7-16(29-4)17(10-14)30-5/h6-7,10-11,13H,8-9,12H2,1-5H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVLHRXIVKEQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-amino-3-cyano-1H-pyrazole with formamide can yield the pyrazolo[3,4-d]pyrimidine core.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of the dimethoxyphenyl ethyl acetamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 2-(3,4-dimethoxyphenyl)ethylamine, followed by acylation with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3,4-dimethoxyphenethyl group contrasts with 4-fluorophenyl () and hydroxyphenyl () substituents. Methoxy groups may improve metabolic stability over hydroxyl groups, which are prone to glucuronidation .
Synthetic Routes :
- Hydrazine cyclocondensation () is effective for pyrazolopyrimidine core formation but yields ester intermediates requiring further functionalization.
- Palladium-catalyzed coupling () enables modular introduction of aryl/heteroaryl groups but requires specialized catalysts and boronate precursors .
Pharmacological and Physicochemical Implications
While direct bioactivity data for the target compound are lacking, insights can be extrapolated from analogs:
- Dimethoxyphenethyl vs. Fluorophenyl : The dimethoxy group’s electron-donating nature may alter binding affinity compared to electron-withdrawing fluorine substituents ().
Biological Activity
The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.426 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that contributes to its lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its inhibition of specific enzymes involved in cell cycle regulation and proliferation. Notably, it acts as a cyclin-dependent kinase (CDK) inhibitor , which prevents the phosphorylation of substrates necessary for cell cycle progression. This mechanism is critical in cancer therapy as it can halt the growth of tumor cells.
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and cervical cancer cells. The compound's ability to inhibit CDK activity is linked to its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in preclinical models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazolo derivatives, providing insights into their mechanisms and therapeutic potential:
- Anticancer Studies : A study by Bardajee et al. reported that pyrazolo derivatives exhibited cytotoxicity against HeLa and DU 205 cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Research : Research highlighted the anti-inflammatory effects of similar compounds through the inhibition of pro-inflammatory cytokines in animal models .
- Microbial Activity : A comparative study on pyrazolo derivatives indicated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy .
Data Summary Table
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
